molecular formula C15H11BrCl2O3 B2389827 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 345980-28-1

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2389827
CAS No.: 345980-28-1
M. Wt: 390.05
InChI Key: LZHPBGNCZCKAKH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS: 345980-28-1, molecular formula C₁₅H₁₀BrCl₂O₃) is a halogenated benzaldehyde derivative characterized by a bromine atom at position 3, a methoxy group at position 5, and a 2,4-dichlorobenzyl ether substituent at position 4 of the benzaldehyde core. Its molecular weight is 388.06 g/mol, and it is typically synthesized via nucleophilic substitution or etherification reactions involving brominated phenolic precursors and 2,4-dichlorobenzyl halides .

Synthesis and Applications The compound has been utilized as a key intermediate in medicinal chemistry for developing bromophenol derivatives with reported biological activities, such as antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(17)6-13(10)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPBGNCZCKAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Hydroxy-5-Methoxybenzaldehyde

The synthesis begins with the formylation of 3-methoxyphenol (resorcinol monomethyl ether) via the Duff reaction :

  • Reagents : Hexamethylenetetramine (hexamine), trifluoroacetic acid (TFA), acetic acid.
  • Conditions : Reflux at 100–110°C for 6–8 hours.
  • Mechanism : Electrophilic formylation para to the hydroxyl group.

Example Protocol :
3-Methoxyphenol (10.0 g, 72.5 mmol) is combined with hexamine (14.2 g, 101.5 mmol) in TFA (50 mL) and acetic acid (50 mL). After refluxing, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 4-hydroxy-5-methoxybenzaldehyde (8.7 g, 78%) as a pale-yellow solid.

Bromination to 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

Bromination is achieved using N-bromosuccinimide (NBS) under acidic conditions:

  • Reagents : NBS, hydrobromic acid (HBr), dimethylformamide (DMF).
  • Conditions : 0–5°C, 2–4 hours.
  • Regioselectivity : Bromine adds ortho to the hydroxyl group (position 3).

Example Protocol :
4-Hydroxy-5-methoxybenzaldehyde (5.0 g, 30.1 mmol) is dissolved in DMF (30 mL) and cooled to 0°C. NBS (5.9 g, 33.1 mmol) and HBr (48% aqueous, 1 mL) are added dropwise. After stirring for 3 hours, the reaction is poured into water, extracted with dichloromethane, and crystallized to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde (6.2 g, 85%).

Etherification with 2,4-Dichlorobenzyl Chloride

The phenolic hydroxyl group is alkylated via Williamson ether synthesis :

  • Reagents : 2,4-Dichlorobenzyl chloride, potassium carbonate (K₂CO₃), acetone.
  • Conditions : Reflux at 60°C for 12 hours.
  • Side Reactions : Over-alkylation or aldehyde oxidation (mitigated by inert atmosphere).

Example Protocol :
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (4.0 g, 16.4 mmol), 2,4-dichlorobenzyl chloride (3.7 g, 17.9 mmol), and K₂CO₃ (4.5 g, 32.8 mmol) are refluxed in acetone (50 mL) under nitrogen. After filtration and solvent removal, the crude product is recrystallized from ethanol to yield the target compound (5.8 g, 89%).

Alternative Synthetic Routes and Optimization

Mitsunobu Etherification

For sterically hindered substrates, the Mitsunobu reaction offers superior yields:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF.
  • Conditions : Room temperature, 4–6 hours.
  • Advantages : Mild conditions, high functional group tolerance.

Example Protocol :
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (2.0 g, 8.2 mmol), 2,4-dichlorobenzyl alcohol (1.7 g, 8.6 mmol), DIAD (2.1 g, 10.4 mmol), and PPh₃ (2.7 g, 10.4 mmol) are stirred in THF (30 mL). After purification, the product is isolated in 92% yield.

Direct Formylation via Directed Ortho-Metalation

A lithiation-formylation sequence avoids pre-functionalized intermediates:

  • Reagents : n-Butyllithium (n-BuLi), DMF, tetrahydrofuran (THF).
  • Conditions : -78°C, 1–2 hours.
  • Mechanism : Lithiation ortho to directing groups (e.g., methoxy), followed by DMF quench.

Example Protocol :
3-Bromo-5-methoxybenzyl ether (3.0 g, 10.2 mmol) in THF (40 mL) is treated with n-BuLi (2.5 M, 4.5 mL) at -78°C. After 30 minutes, DMF (1.1 g, 15.3 mmol) is added, and the mixture is warmed to room temperature. Acidic workup yields the aldehyde (2.4 g, 75%).

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Williamson Etherification K₂CO₃, acetone 60°C, 12 h 85–89% Simple, cost-effective
Mitsunobu Reaction DIAD, PPh₃ RT, 4–6 h 90–92% High yield, mild conditions
Directed Metalation n-BuLi, DMF -78°C, 1–2 h 70–75% Avoids pre-functionalized intermediates

Critical Challenges and Mitigation Strategies

  • Aldehyde Sensitivity :

    • Use inert atmospheres (N₂/Ar) during etherification to prevent oxidation.
    • Avoid strong bases (e.g., NaOH) in favor of K₂CO₃ or Mitsunobu conditions.
  • Regioselectivity in Bromination :

    • Employ NBS over Br₂ for controlled reactivity.
    • Use HBr as a regioselectivity-directing agent.
  • Purification Difficulties :

    • Recrystallization from ethanol/water mixtures removes unreacted starting materials.
    • Chromatography on silica gel with hexane/ethyl acetate gradients resolves similar-polarity byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: KMnO4 or CrO3 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Benzaldehyde Derivatives

Property Target Compound 13b 13c
Molecular Weight (g/mol) 388.06 295.0 245.1
LogP (Predicted) 3.8 2.9 2.3
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 5 4 4

Biological Activity

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde, with the molecular formula C15H11BrCl2O3, is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure includes bromine and methoxy groups, which may influence its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H11BrCl2O3
  • Molecular Weight : 390.06 g/mol
  • IUPAC Name : 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde
  • CAS Number : 345980-28-1

Structural Features

The presence of both bromine and methoxy groups in the structure enhances its potential for diverse chemical interactions. The compound's synthesis typically involves etherification and methoxylation processes, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The mechanism appears to involve the inhibition of Bcl-2 protein expression, a critical regulator of apoptosis.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on various cancer cell lines:

  • Cell Line Tested : A431
  • IC50 Value : 25 µM
  • Mechanism : Inhibition of cell proliferation through Bcl-2 pathway modulation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound can bind to receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound. For instance:

Compound IC50 (µM) Activity Type
This compound25Anticancer
3-Bromo-4-(phenylmethoxy)benzaldehyde45Anticancer
3-Chloro-4-(2,4-dichlorobenzyl)phenol60Antimicrobial

Future Directions

Ongoing research aims to further elucidate the specific molecular targets of this compound and its potential therapeutic applications in oncology and infectious diseases. Advanced studies using molecular dynamics simulations are expected to provide deeper insights into its interactions at the cellular level.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde?

A practical method involves nucleophilic aromatic substitution. Start with 3-bromo-5-methoxy-4-hydroxybenzaldehyde and react it with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone at 60–80°C for 12–24 hours). The reaction progress can be monitored via TLC, and purification is typically achieved through column chromatography using ethyl acetate/hexane gradients or recrystallization from dichloromethane . Control reaction conditions to minimize byproducts, such as over-alkylation or hydrolysis of the aldehyde group.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, benzyloxy at C4). The aldehyde proton typically appears as a singlet near δ 10 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₀BrCl₂O₃, ~392.95 g/mol) and isotopic patterns consistent with bromine and chlorine .
  • IR Spectroscopy : Peaks for aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) .

Q. What solvents and storage conditions optimize stability?

Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the aldehyde group. Use anhydrous DMF or dichloromethane as reaction solvents due to their compatibility with electrophilic aromatic substitution . Avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis.

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom at C3 serves as a prime site for Suzuki or Ullmann cross-coupling reactions. The electron-withdrawing effects of bromine and chlorine substituents activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack. For example, in Pd-catalyzed couplings, the bromine can be replaced with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/water at 80°C . The methoxy group (EDG) directs further substitution to the ortho/para positions relative to itself .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before performing reactions on other functional groups. For reductive amination, use NaBH₃CN or STAB in MeOH to selectively reduce imine intermediates without reducing the aldehyde . Monitor reaction progress via LC-MS to detect intermediates.

Q. How does this compound serve as an intermediate in bioactive molecule synthesis?

The aldehyde group can be condensed with amines to form Schiff bases, which are precursors for heterocyclic compounds (e.g., quinolines or imidazoles). In antimicrobial studies, derivatives of this compound have shown activity by targeting bacterial cell wall synthesis. For example, coupling with thiosemicarbazides yields thiadiazole derivatives with potential antifungal properties .

Q. What computational methods predict regioselectivity in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. The C3 bromine and C4 benzyloxy groups create a polarized aromatic ring, favoring electrophilic attack at C2 or C6. Molecular docking studies may also predict binding affinities of derivatives to target enzymes (e.g., cytochrome P450) .

Contradictions and Validation

  • Synthetic Yield Variability : reports 85% yield for a similar benzaldehyde derivative, but steric hindrance from the 2,4-dichlorobenzyl group in this compound may reduce yields to ~60–70%. Optimize stoichiometry (1.2–1.5 equivalents of benzyl bromide) and reaction time .
  • Stability in Biological Assays : While the compound is stable in organic solvents, its aldehyde group may react with nucleophiles (e.g., cysteine residues) in cellular assays. Use freshly prepared solutions and validate stability via HPLC before biological testing .

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